L-Cystine bisamide DiHCl
Description
Contextualization within Amino Acid Derivatives and Bio-conjugates
L-Cystine bisamide DiHCl is structurally derived from L-cystine, an amino acid formed by the dimerization of two cysteine molecules linked by a disulfide bond. The defining characteristic of this compound is the presence of two amide groups (-CONH2) at the C-terminus of each cysteine unit, with two hydrochloride (HCl) molecules forming a salt with the amino groups. Current time information in Bangalore, IN. This modification from a carboxylic acid to an amide group significantly alters the molecule's chemical properties, including its stability and solubility, making it a point of interest for various research applications. Current time information in Bangalore, IN.nih.gov
The synthesis of L-cystine diamides, such as this compound, can be achieved through a multi-step process. A common approach involves the amidation of a protected L-cystine molecule. For instance, Boc-protected L-cystine can be reacted with an amine in the presence of activating agents, followed by the removal of the protecting group to yield the final diamide (B1670390) product. nih.gov This synthetic flexibility allows for the creation of a variety of L-cystine diamides with different properties. nih.gov
In the realm of bioconjugation, which involves the covalent linking of molecules for specific purposes, the cysteine scaffold is of paramount importance. The thiol group of cysteine is highly nucleophilic, making it a prime target for site-selective modifications in peptides and proteins. explorationpub.com While direct research on this compound in bioconjugation is not extensively documented, its inherent disulfide bond presents a reactive site that can be cleaved under reducing conditions to expose two free thiol groups. This characteristic positions it as a potential building block for creating more complex molecular architectures or for conjugation to other molecules.
Overview of Academic Research Significance and Emerging Areas
A significant area of academic research for L-cystine diamides is in the study of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones. nih.gov Research has shown that certain L-cystine diamides can act as potent inhibitors of L-cystine crystallization. nih.govnih.gov These molecules are thought to interfere with the crystal growth of L-cystine, thereby preventing stone formation. nih.gov Specifically, L-cystine diamides have been designed and synthesized to explore their efficacy in this inhibitory role. nih.govnih.gov
The compound's connection to redox biology is another area of emerging interest. The disulfide bond in this compound can participate in redox reactions, similar to the disulfide bonds found in proteins that are crucial for their structure and function. The cysteine redoxome, which encompasses the entire set of cysteine residues in proteins, is a key focus in understanding cellular signaling and oxidative stress. nih.gov Compounds like this compound can serve as model systems to study these complex biological processes. It is also considered a precursor for the synthesis of glutathione (B108866), a major cellular antioxidant, which highlights its potential role in research related to oxidative stress.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 22671-21-2 mpg.de |
| Molecular Formula | C6H14N4O2S2・2HCl mpg.de |
| Molecular Weight | 311.25 g/mol mpg.de |
| Systematic IUPAC Name | (2R,2'R)-3,3'-disulfanediylbis(2-aminopropanamide) dihydrochloride (B599025) Current time information in Bangalore, IN. |
| Synonyms | (H-L-Cys-NH2)2・2HCl mpg.de |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-[(2,3-diamino-3-oxopropyl)disulfanyl]propanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOYMPGFACTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of L Cystine Bisamide Dihcl
Established Synthetic Routes and Strategies
L-Cystine bisamide dihydrochloride (B599025), a derivative of the amino acid L-cystine, is characterized by the presence of two amide groups and two hydrochloride ions. Its synthesis is a topic of significant interest in organic and medicinal chemistry. Several established routes and strategies have been developed to produce this compound, each with its own set of advantages and considerations.
Synthesis from L-Cystine with Amine Reagents under Acidic Conditions
A primary and well-established method for synthesizing L-Cystine bisamide dihydrochloride involves the direct reaction of L-Cystine with ammonia (B1221849) or other amine reagents under acidic conditions. This reaction typically proceeds through the formation of an intermediate amide. This intermediate is subsequently converted to the final bisamide form through further reaction with hydrochloric acid.
The reaction conditions, particularly temperature and pH, must be carefully controlled to ensure the desired product is obtained in high yield and purity. For instance, maintaining an acidic pH, typically between 4 and 6, is crucial to prevent the reduction of the disulfide bond, a key structural feature of the molecule. The use of excess ammonium (B1175870) chloride can also be employed to drive the amidation reaction to completion.
Stereoselective Multicomponent Reactions in L-Cystine bisamide DiHCl Synthesis (e.g., Ugi Reaction)
Stereoselective multicomponent reactions, such as the Ugi reaction, offer a more convergent and efficient approach to the synthesis of L-Cystine bisamide dihydrochloride and its derivatives. The Ugi reaction is a four-component reaction that involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. numberanalytics.comwikipedia.org This one-pot reaction allows for the formation of multiple chemical bonds in a single step, leading to high atom economy and often high yields. numberanalytics.comwikipedia.org
In the context of this compound synthesis, a bifunctional component containing the disulfide linkage can be employed. The reaction mechanism involves the initial formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid component to generate the final bis-amide structure. numberanalytics.comwikipedia.org The Ugi reaction is known for its versatility, and variations using different combinations of bifunctional starting materials can lead to a diverse library of structurally interesting products. wikipedia.orgbeilstein-journals.org
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is paramount for maximizing the yield and purity of L-Cystine bisamide dihydrochloride. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometric ratios of the reactants.
| Parameter | Condition | Rationale |
| Solvent Polarity | Aqueous vs. Organic | The choice of solvent can significantly impact reaction rates and product solubility. For instance, in Ugi reactions, polar aprotic solvents like DMF are often effective, though methanol (B129727) and ethanol (B145695) have also been used successfully. wikipedia.org For amidation reactions, aqueous conditions are common. |
| Temperature | Optimized between 20–40°C | Temperature control is critical to balance reaction kinetics with the stability of the reactants and products. Exothermic reactions like the Ugi reaction may require cooling to maintain control. wikipedia.org |
| pH | Controlled between 4–6 | Maintaining a specific pH range is crucial to prevent undesirable side reactions, such as the reduction of the disulfide bond. |
| Reactant Ratios | Stoichiometric or excess of certain reagents | Using an excess of a particular reactant, such as ammonium chloride in amidation, can help drive the reaction to completion. In multicomponent reactions, precise stoichiometry is often key to high yields. wikipedia.org |
For example, in the synthesis via the Ugi reaction, high concentrations of reactants (0.5M - 2.0M) generally lead to the best yields. wikipedia.org An eco-friendly approach using a PEG-H₂O solvent system has also been developed for the Ugi reaction, which offers short reaction times and easy isolation of the product. researchgate.net
Role of High-Purity Reagents and Advanced Purification Techniques
The quality of the final product is directly influenced by the purity of the starting materials and the effectiveness of the purification methods employed. The use of high-purity reagents is a critical first step in minimizing the formation of impurities that can be difficult to remove in later stages.
Following the synthesis, advanced purification techniques are often necessary to achieve the desired level of purity, which is often greater than 95%. nih.gov Common purification methods include:
Recrystallization: This is a widely used technique for purifying solid compounds. For L-Cystine bisamide dihydrochloride, recrystallization in ethanol/water mixtures has been shown to be effective.
Chromatography: Techniques such as size-exclusion chromatography can be used to remove impurities, including any remaining free metal ions after chelation steps in certain synthetic pathways. nih.gov
Dialysis: This method is useful for purifying macromolecular derivatives of L-Cystine bisamide by separating them from smaller molecules. nih.gov
The choice of purification method depends on the scale of the synthesis and the nature of the impurities present.
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways
The chemical reactivity of L-Cystine bisamide dihydrochloride is largely dictated by the presence of its key functional groups: the disulfide bond and the amide groups.
Oxidation Reactions of the Disulfide Bond
The disulfide bond (–S–S–) in L-Cystine bisamide dihydrochloride is susceptible to oxidation. This reaction is a significant transformation pathway for this compound and its derivatives.
Oxidation of the disulfide bond can lead to the formation of several different sulfur-containing species, with the final product depending on the oxidizing agent used and the reaction conditions. Common oxidizing agents include hydrogen peroxide and peracids. The oxidation can proceed through various intermediates, such as thiosulfinates (R-S(O)-S-R) and thiosulfonates (R-SO₂-S-R), and can ultimately result in the cleavage of the disulfide bond to form sulfonic acids (R-SO₃H). nih.gov
Recent research has also highlighted the reaction of protein disulfide bonds with singlet oxygen, which generates reactive intermediates that can then react with other molecules like glutathione (B108866). nih.gov This highlights the potential for the disulfide bond in L-Cystine bisamide dihydrochloride to participate in complex redox chemistry.
| Oxidizing Agent | Potential Oxidation Products |
| Hydrogen Peroxide | Sulfonic acids |
| Peracids | Sulfonic acids |
| Singlet Oxygen | Thiosulfinates, Thiosulfonates, Sulfonic acids nih.gov |
The oxidation of the disulfide bond is a critical aspect of the compound's chemical behavior and has implications for its stability and potential biological activity.
Mechanistic Investigations of L Cystine Bisamide Dihcl in Redox and Biochemical Systems
Contribution to Disulfide Bond Dynamics and Redox Homeostasis
The core of L-Cystine bisamide DiHCl's function in redox systems is its disulfide bond (-S-S-). This bond is formed by the oxidation of the thiol groups of two cysteine molecules. The ability to break and reform this bond is fundamental to its role in redox biology.
In cellular environments, the balance between reduced thiols (like cysteine) and oxidized disulfides (like the bond in cystine) is critical for maintaining redox homeostasis. This compound can participate in this balance. The central disulfide bridge can be reduced to form two thiol-containing molecules. This reaction consumes reducing equivalents and can influence the cellular redox state. Conversely, the thiol form can be oxidized to reform the disulfide bond, a process that can be influenced by cellular oxidants. The reversible nature of this disulfide bond allows it to act as a redox buffer, helping to maintain the proper balance between oxidized and reduced species within a biological system.
The free thiol group of cysteine is known to be highly susceptible to reversible oxidation to form a disulfide, which can be repaired in the presence of a thiol donor like glutathione (B108866). aepromo.org The redox cycling between L-Cystine and L-Cysteine can lead to protein oxidation, and because the regulatory protein Keap1 is rich in cysteine residues, its oxidation is a potential mechanism for the induction of the transcription factor Nrf2, a key regulator of antioxidant responses. researchgate.net
Table 1: Key Reactions in Disulfide Dynamics
| Reaction Type | Reactant(s) | Product(s) | Significance in Redox Homeostasis |
| Reduction | This compound, Reducing Agents (e.g., DTT, TCEP) | Thiol-containing amides | Consumes reducing equivalents, shifts balance toward reduced state. |
| Oxidation | Thiol-containing amides, Oxidizing Agents (e.g., H₂O₂) | This compound | Consumes oxidants, shifts balance toward oxidized state. |
| Thiol-Disulfide Exchange | Protein Thiol (-SH), this compound | Protein Mixed Disulfide, Thiol-amide | Modulates protein function and structure. aepromo.org |
Precursor Role in Biosynthesis Pathways (e.g., Glutathione Synthesis)
This compound is identified as a precursor for the synthesis of glutathione (GSH), a vital antioxidant in mammalian cells. The synthesis of GSH, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is critically dependent on the availability of its constituent amino acids, particularly cysteine, which is often the rate-limiting precursor. nih.govmdpi.com
For this compound to serve as a precursor, it must be metabolized to release cysteine. This process involves two key steps:
Reduction of the Disulfide Bond: The central disulfide bond is reduced to yield two molecules of the corresponding cysteine amide. This can be accomplished by cellular reducing systems like the thioredoxin or glutathione systems. researchgate.net
Hydrolysis of the Amide Bond: The amide groups (-CONH₂) must be hydrolyzed to carboxylic acid groups (-COOH) to yield L-cysteine. Enzymes such as amidases or certain proteases can catalyze the hydrolysis of amide bonds. globalauthorid.commdpi.com Cysteine proteases, for example, are known to hydrolyze peptide (amide) bonds, often involving a catalytic triad (B1167595) of Cys-His-Asn at the active site. mdpi.comchegg.com
Once released, L-cysteine can be incorporated into the GSH synthesis pathway. The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), which joins glutamate and cysteine. nih.gov The second step is catalyzed by glutathione synthetase (GS), which adds glycine to complete the GSH molecule. nih.gov By providing a source of cysteine, this compound can enhance glutathione levels, thereby supporting cellular detoxification and defense against oxidative stress.
Molecular Interactions with Enzymatic Systems and Transporters (e.g., Glutathione Reductase, Cysteine Transporters)
The metabolic fate and biological activity of this compound are dependent on its interactions with various enzymes and transport proteins.
Enzymatic Systems:
Amidases/Proteases: As mentioned, enzymes capable of hydrolyzing amide bonds are necessary to convert the cysteine amide (formed after disulfide reduction) into L-cysteine. globalauthorid.commdpi.com The efficiency of this conversion would depend on the substrate specificity of these enzymes for the cysteine amide molecule.
Transporter Systems: The uptake of this compound or its metabolic products into the cell is crucial. Cells have specialized transport systems for amino acids.
Cystine Transporters: The system xc- is a well-known cystine/glutamate antiporter that imports extracellular L-cystine in exchange for intracellular glutamate. nih.gov Following import, L-cystine is rapidly reduced to L-cysteine for GSH synthesis. nih.gov It is plausible that this compound, due to its structural similarity to L-cystine, could interact with such transporters. However, the amide modifications may alter its binding affinity and transport efficiency compared to the parent molecule.
Cysteine Transporters: High-affinity, sodium-dependent glutamate transporters, such as EAAC1, GLT1, and GLAST, have also been shown to transport L-cystine and L-cysteine, although with different affinities. nih.gov The transport of cyst(e)ine via these systems is influenced by the extracellular redox potential and the presence of other amino acids like glutamate. nih.gov In E. coli, a proposed L-cysteine/L-cystine shuttle system is crucial for managing oxidative stress in the periplasm, involving both export and import transporters. nih.gov
Table 2: Potential Molecular Interaction Points
| Interacting System | Potential Role with this compound | Biochemical Consequence |
| Thioredoxin/Glutathione Systems | Reduction of the disulfide bond. researchgate.net | Generation of cysteine amide. |
| Amidases/Proteases | Hydrolysis of the amide bond. globalauthorid.commdpi.com | Release of L-cysteine. |
| Glutamate-Cysteine Ligase (GCL) | Utilizes the released L-cysteine. nih.gov | First step of glutathione synthesis. |
| Cystine/Cysteine Transporters (e.g., system xc-, EAAC1) | Cellular uptake of the compound or its metabolites. nih.govnih.gov | Intracellular availability for metabolic pathways. |
Advanced Applications and Research Paradigms Utilizing L Cystine Bisamide Dihcl
Biochemical Research Applications
In the realm of biochemistry, L-Cystine bisamide DiHCl serves as a valuable model and building block for investigating fundamental processes related to protein structure and function.
The synthesis of proteins is a complex process that culminates in the folding of polypeptide chains into specific three-dimensional structures. Disulfide bonds, formed by the oxidation of two cysteine residues to form a cystine link, are crucial for the stability of many proteins. bachem.comspringernature.com this compound provides a simplified system to study the chemical and conformational principles that govern these folding pathways.
Researchers utilize derivatives of L-cystine to understand how the formation of the disulfide bridge directs the peptide backbone to adopt specific secondary and tertiary structures. researchgate.net By incorporating this compound or similar structures into synthetic peptides, scientists can investigate the kinetics and thermodynamics of folding, mimicking the natural process in a more controlled environment. These studies are essential for understanding protein misfolding diseases and for the rational design of novel proteins with enhanced stability.
The disulfide bond is a key covalent linkage that stabilizes the native conformation of numerous extracellular peptides and proteins, including hormones, enzymes, and antibodies. springernature.comresearchgate.net The inherent disulfide bridge in this compound makes it an excellent candidate for research focused on the chemistry of disulfide bond formation and its contribution to structural integrity.
Studies involving L-cystine derivatives have been instrumental in developing new methods for the regioselective formation of disulfide bonds during chemical peptide synthesis. acs.org These methodologies are critical for producing complex peptides with multiple disulfide bridges, ensuring that the correct cysteine pairs are linked. Furthermore, the stability of the disulfide bond in this compound under various chemical conditions can be studied to understand its resilience and susceptibility to cleavage, providing insights into the regulation of protein function through redox processes. wikipedia.orgwikipedia.org
| Research Focus | Key Findings with L-Cystine Derivatives | Reference |
| Protein Folding | Disulfide bond formation acts as a conformational lock, guiding the peptide chain to its native state. | bachem.comspringernature.com |
| Peptide Synthesis | Development of protecting groups and oxidation strategies for controlled disulfide bridge formation. | |
| Structural Stability | The disulfide bond significantly increases the thermodynamic stability of the folded protein structure. | researchgate.net |
Supramolecular Chemistry and Self-Assembly Research
The ability of molecules to spontaneously organize into larger, well-defined structures through non-covalent interactions is the foundation of supramolecular chemistry. This compound, with its combination of hydrogen bonding sites, potential for ionic interactions, and a flexible disulfide linker, is an exemplary molecule for exploring self-assembly phenomena.
This compound and related molecules can be considered as bolaamphiphiles, which possess hydrophilic head groups at both ends of a hydrophobic spacer. nih.gov This architecture predisposes them to self-assemble into a variety of supramolecular structures such as nanofibers, nanotubes, and vesicles in aqueous environments. researchgate.netnih.gov The precise geometry of these assemblies is dictated by the molecular structure of the building block.
The amide groups of this compound can form extensive hydrogen bond networks, which are a primary driving force for the self-assembly process. nih.gov The disulfide bond, while covalent, provides a degree of conformational flexibility that can influence the packing of the molecules within the supramolecular structure. Researchers can modify the terminal amide groups to introduce different functionalities, thereby tuning the properties of the resulting nanomaterials for specific applications in areas like biomaterials and nanotechnology. nih.govnih.gov
The self-assembly of this compound into ordered structures is governed by a delicate balance of multiple non-covalent interactions.
Hydrogen Bonding: The amide protons and carbonyl oxygens are primary sites for hydrogen bonding, leading to the formation of tape-like or sheet-like structures, reminiscent of β-sheets in proteins. nih.gov
Ionic Interactions: The presence of the dihydrochloride (B599025) (DiHCl) salt means that under appropriate pH conditions, the terminal amine groups will be protonated, leading to positive charges. These can engage in electrostatic interactions with counter-ions or other charged species in the solution.
Hydrophobic Interactions: The ethyl disulfide core of the molecule can participate in hydrophobic interactions, driving the molecules to aggregate in an aqueous environment to minimize contact with water.
π-π Stacking: If aromatic moieties were to be incorporated into the amide side chains, π-π stacking would provide an additional directional force for self-assembly.
The interplay of these forces dictates the final morphology and stability of the supramolecular assemblies. nih.gov
| Type of Interaction | Molecular Origin in this compound | Consequence for Self-Assembly |
| Hydrogen Bonding | Amide groups (-CONH-) | Formation of extended networks (e.g., tapes, sheets) |
| Ionic Interactions | Protonated terminal amines (-NH3+) | Electrostatic attraction/repulsion influencing packing |
| Hydrophobic Interactions | Disulfide-containing backbone | Aggregation in aqueous media |
A particularly exciting area of research is the development of "smart" materials that can respond to external stimuli. The disulfide bond in this compound is redox-active, meaning it can be cleaved by reducing agents and reformed by oxidizing agents. mdpi.comnih.gov This chemical reactivity can be harnessed to create stimuli-responsive supramolecular systems.
For instance, a hydrogel formed through the self-assembly of this compound could be designed to disassemble upon the addition of a reducing agent like glutathione (B108866), which is present in higher concentrations inside cells. nih.gov This property is of great interest for targeted drug delivery, where a drug-loaded hydrogel could release its cargo in the reductive intracellular environment. mdpi.commdpi.com Similarly, changes in pH could alter the protonation state of the terminal amines, disrupting the ionic interactions and leading to a change in the supramolecular structure. mdpi.com The ability to trigger a macroscopic change in a material through a specific chemical signal is a hallmark of advanced, intelligent biomaterials. mdpi.com
Integration into Functional Nanomaterials and Advanced Systems
The integration of L-cystine derivatives into nanomaterials leverages the unique properties of the cysteine functional groups for creating advanced systems. While direct research on the integration of this compound into nanomaterials is specific, the principles can be understood from studies involving L-Cysteine and its derivatives. The thiol group of cysteine is a primary site for conjugation onto nanoparticle surfaces, providing a robust anchor for building more complex structures.
For instance, L-Cysteine has been conjugated to poly L-lactide nanoparticles to improve the distribution of therapeutic agents like 5-fluorouracil (B62378) to the lungs. nih.gov In such systems, L-Cysteine acts as a targeting ligand, potentially interacting with transporters in specific tissues. nih.gov This approach demonstrates the potential for amino acid-based modifications to create colloidal delivery systems for targeted drug delivery. nih.gov Similarly, L-Cysteine modified chitosan (B1678972) nanoparticles have been developed for the intranasal delivery of drugs, utilizing the mucoadhesive properties of chitosan which are enhanced by the amino acid modification. mdpi.com These examples establish a precedent for using cysteine-containing molecules to functionalize nanoparticles, suggesting a potential pathway for the application of this compound in creating sophisticated drug delivery vehicles or diagnostic tools. The diamide (B1670390) structure could offer different solubility, stability, and binding characteristics compared to the parent amino acid, making it a candidate for developing novel functional nanomaterials.
Coordination Chemistry Research
This compound possesses multiple potential donor sites for coordinating with metal ions, making it a subject of interest in coordination chemistry. The key binding sites include the sulfur atoms of the disulfide bridge, the nitrogen atoms of the two primary amino groups, and the oxygen atoms of the amide carbonyl groups. Research into peptides containing cysteine residues confirms that the thiolate functional group is an effective and primary binding site for various transition metal ions. chim.itnih.gov The amide groups and amino termini also play a significant role. Specifically, studies on related molecules show that metal ions like Nickel(II) can induce the deprotonation and subsequent coordination of amide nitrogens. nih.gov The bifunctional and symmetric nature of this compound allows it to act as a chelating or bridging ligand, potentially forming mononuclear or polynuclear metal complexes with diverse structural arrangements.
The interaction of cysteine-containing molecules with transition metal ions has been extensively studied, providing a framework for understanding the behavior of this compound. Studies have been conducted with a range of divalent transition metal ions, including Nickel(II), Cobalt(II), Zinc(II), Cadmium(II), and Lead(II). nih.govnih.gov The stability and structure of the resulting complexes are highly dependent on the specific metal ion. For peptides with two cysteine residues, the stability of the formed complexes with (S⁻,S⁻) coordination generally follows the order: Ni(II) < Zn(II) < Pb(II) < Cd(II). nih.gov The pH of the solution is a critical factor, influencing the protonation state of the ligand's functional groups and thereby its coordination behavior. In many systems, mono- and bis-ligand complexes are formed, where one or two ligand molecules coordinate to a central metal ion. nih.gov
| Metal Ion | Typical Coordination Behavior with Cysteine-like Ligands | Reference |
|---|---|---|
| Nickel(II) | Induces deprotonation and coordination of amide nitrogens; can form monomeric or oligomeric complexes. | nih.gov |
| Cobalt(II) | Characteristically forms stable bis-complexes with [S,O] coordination. | nih.gov |
| Zinc(II) | Forms stable bis-complexes with [S,O] coordination; thiolate group is a primary binding site. | chim.itnih.gov |
| Cadmium(II) | Forms stable bis-ligand complexes with coordination of two thiolate sulfur atoms. | nih.govnih.gov |
| Lead(II) | Forms stable complexes, often with a 1:1 metal-to-ligand stoichiometry. | nih.gov |
Targeted Molecular Inhibition Studies
This compound belongs to a class of compounds known as L-cystine diamides, which are potent inhibitors of L-cystine crystallization. nih.govnih.gov This inhibitory function is particularly relevant to the medical condition cystinuria, a genetic disorder characterized by the overexcretion of L-cystine in urine, leading to the formation of painful and recurrent kidney stones. nih.govd-nb.info
The principle behind the inhibition is based on the concept of "molecular imposters." The inhibitor molecule, in this case, this compound, has a structural similarity to the L-cystine molecules that make up the crystal lattice. semanticscholar.org During the crystallization process, the inhibitor competes with L-cystine molecules for binding sites at the growing crystal surface, particularly at kink sites on the crystal steps. semanticscholar.org When an inhibitor molecule binds to one of these sites, it disrupts the regular, ordered addition of further L-cystine molecules, effectively "pinning" the growth step and halting or slowing down further crystallization. nih.govsemanticscholar.org This mechanism, known as the Cabrera-Vermilyea step-pinning mechanism, increases the energy barrier for crystal growth. semanticscholar.org
Studies using atomic force microscopy have visualized this process, showing that L-cystine diamides reduce the step velocities on the crystal's basal face. nih.gov This allows for a higher concentration of L-cystine to remain in solution without crystallizing, effectively increasing its metastable supersaturation range. nih.govnih.gov Research has shown that certain L-cystine diamides are significantly more effective at this inhibition than earlier compounds like L-cystine dimethyl ester (CDME). nih.gov The effectiveness of these inhibitors is critically dependent on their molecular structure, particularly the presence of free α-amino groups and the disulfide bond. d-nb.info
| Compound | Relative Efficacy vs. CDME | Inhibition Mechanism | Reference |
|---|---|---|---|
| L-Cystine bismorpholide | 7 times more effective | Step-pinning on crystal growth sites | nih.govnih.gov |
| L-Cystine bis(N′-methylpiperazide) | 24 times more effective | Step-pinning on crystal growth sites | nih.govnih.gov |
| L-Cystine dimethyl ester (CDME) | Baseline | Step-pinning on crystal growth sites | nih.gov |
Structure-Activity Relationship (SAR) Studies of L-Cystine Diamide Derivatives as Inhibitors
Structure-activity relationship (SAR) studies on L-cystine diamide derivatives have provided critical insights into the structural features necessary for their function as potent inhibitors of L-cystine crystallization, a key process in the formation of kidney stones in individuals with cystinuria. nih.govrutgers.edu Research has systematically explored modifications to the L-cystine scaffold to identify the components essential for inhibitory activity.
A foundational discovery in the SAR of these compounds is the absolute requirement of free α-amino groups. rutgers.eduresearchgate.net Studies involving the Nα-methylation of L-cystine diamides found that this modification resulted in derivatives completely devoid of any inhibitory activity. nih.govresearchgate.net This highlights that the unsubstituted α-amino groups are crucial for the molecule's ability to interfere with crystal growth.
Through this systematic exploration, a series of L-cystine diamides were synthesized and evaluated, leading to the discovery of highly potent inhibitors. nih.gov Among the derivatives without Nα-methylation, L-cystine bismorpholide (CDMOR, LH707) and L-cystine bis(N′-methylpiperazide) (CDNMP, LH708) emerged as the most powerful inhibitors of L-cystine crystallization, proving to be significantly more potent than earlier ester-based compounds. nih.govresearchgate.netresearchgate.net
Molecular Docking and Binding Energy Calculations for Inhibitor-Crystal Interactions
To elucidate the mechanism behind the observed SAR, researchers have employed molecular docking and binding energy calculations. These computational methods model the interaction between the inhibitor molecules and the growing L-cystine crystal, providing a quantitative measure of their binding affinity. nih.govnih.gov The primary target for these inhibitors is the surface of the L-cystine crystal, with studies focusing on the morphologically important and fast-growing crystal faces, such as the {100} surface. nih.govnih.gov
Computational modeling provides a direct explanation for the SAR findings. For instance, calculations have confirmed that Nα-methylation of L-cystine diamides leads to a significant decrease in the binding energy of the molecule to the L-cystine crystal surface. nih.govresearchgate.netresearchgate.net This reduced binding affinity correlates directly with the experimental observation that these methylated derivatives lack inhibitory activity.
Binding energy calculations are performed to screen potential inhibitors and quantify their interaction strength with the crystal lattice. nih.gov Using tools like BIOVIA's Materials Studio with the COMPASS force field, the sorption energies of inhibitors onto the crystal surface can be computed in a simulated, explicitly solvated environment. nih.gov These calculations have shown that the most effective inhibitors, such as L-cystine bis(N′-methylpiperazide), exhibit binding energies that are greater in magnitude than that of L-cystine itself binding to its own crystal surface. nih.gov This stronger binding allows the inhibitor to effectively compete with L-cystine molecules, attach to the crystal surface, and subsequently inhibit further growth. nih.govacs.org
The table below presents the computed binding energies of select L-cystine diamides to the {100} surface of an L-cystine crystal, illustrating the superior binding affinity of the potent inhibitors compared to the natural L-cystine molecule. nih.gov
| Compound | Binding Energy (kcal/mol) |
|---|---|
| L-Cystine bis(N′-methylpiperazide) (1b/CDNMP/LH708) | -94.4 |
| L-Cystine bismorpholide (1a/CDMOR/LH707) | -87.1 |
| L-Cystine | -85.8 |
Structural Elucidation and Computational Methodologies in L Cystine Bisamide Dihcl Research
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental to confirming the identity and elucidating the three-dimensional structure of L-Cystine bisamide DiHCl. Each technique offers unique insights, from molecular weight verification to the precise arrangement of atoms in a crystal lattice.
Mass spectrometry (MS) is a critical tool for verifying the molecular weight and probing the structural integrity of this compound. Electrospray Ionization (ESI-MS) is commonly used and confirms the molecular ion, typically as the protonated molecule [M+H]⁺. For this compound, with a molecular formula of C₆H₁₆Cl₂N₄O₂S₂, the expected molecular weight is approximately 311.25 g/mol . scbt.com Fast Atom Bombardment (FAB) mass spectrometry, particularly with a dithiodiethanol (DTDE) matrix, has also proven effective for obtaining accurate molecular weights of various cystine derivatives and other sulfur-containing amino acids. nii.ac.jp
Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), provides detailed information about the molecule's structure through controlled fragmentation. nih.gov Studies on protonated cystine, the parent compound, reveal that fragmentation primarily initiates at the disulfide (S–S) and carbon–sulfur (C–S) bonds. nih.gov This analysis is crucial for distinguishing isomers and confirming the connectivity of the bisamide derivative. The major fragmentation pathways observed for protonated cystine, which serve as a model for its derivatives, lead to characteristic product ions. nih.gov
Table 1: Key Fragmentation Data for Protonated Cystine from Tandem MS This table is based on fragmentation patterns of the parent compound, L-cystine, which provides a model for understanding the fragmentation of its derivatives.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Origin of Fragment |
|---|---|---|---|
| 241.03 | 152.0 | C₃H₇NO₂ | Cleavage of a C-S bond. nih.gov |
| 241.03 | 74.0 | C₃H₅NO₂S₂ | Subsequent fragmentation following C-S bond cleavage. nih.gov |
| 152.0 | 74.0 | CH₂S₂ | Further fragmentation of the m/z 152 ion. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and conformational details of this compound in solution. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. nih.gov
In ¹H NMR spectra of related cystine compounds, the protons of the methylene (B1212753) groups (CH₂) adjacent to the sulfur atoms typically appear as multiplets. researchgate.net For this compound, these would be expected in the δ 3.1–3.3 ppm range. The protons of the protonated amine groups (–NH₃⁺) and the amide groups (–CONH₂) would also give rise to distinct signals, with the amide protons expected at approximately δ 7.8–8.2 ppm. Analysis of ³JHH coupling constants can provide valuable information about the dihedral angles and, consequently, the preferred conformations of the molecule in different solvents. beilstein-journals.org
¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The signals for the carbonyl (C=O), α-carbon (α-C), and β-carbon (β-C) atoms are analyzed to confirm the structure. researchgate.net For instance, in studies of L-cysteine, the carboxylate carbon shows significant shifts upon binding to other molecules, an effect that would be similarly informative for the amide carbonyls in this compound. researchgate.net
Table 2: Expected NMR Chemical Shifts for this compound Assignments are based on typical chemical shifts for the functional groups and data from analogous compounds like L-cystine and its derivatives.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Amide (–CONH₂) | ~7.8–8.2 |
| ¹H | α-CH | ~4.0–4.3 |
| ¹H | β-CH₂ | ~3.1–3.3 |
| ¹³C | Carbonyl (C=O) | ~170–175 |
| ¹³C | α-Carbon | ~50–55 |
| ¹³C | β-Carbon | ~35–40 |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to probe its conformational state. These methods are complementary and provide a molecular fingerprint. researchgate.net
Fourier-transform infrared (FTIR) spectroscopy is particularly sensitive to polar functional groups. For this compound, characteristic absorption bands would include N-H stretching from the protonated amine (–NH₃⁺) and amide groups, C=O stretching of the amide I band, and N-H bending of the amide II band. researchgate.net Specifically, the presence of –NH₃⁺ is confirmed by stretches in the 3200–2800 cm⁻¹ region, while the amide C=O stretch typically appears around 1650 cm⁻¹.
Raman spectroscopy is highly effective for detecting non-polar bonds, making it an excellent tool for observing the disulfide (S-S) bond stretch, which is a key feature of the cystine backbone. researchgate.net This vibration is typically weak in the IR spectrum but gives a strong signal in the Raman spectrum, expected around 500-540 cm⁻¹. researchgate.net The C-S stretching vibrations are also readily observed. polito.it
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| N-H Stretch | Protonated Amine (–NH₃⁺) | IR | 3200–2800 | |
| C=O Stretch (Amide I) | Amide (–CONH₂) | IR / Raman | ~1650 | researchgate.net |
| N-H Bend (Amide II) | Amide (–CONH₂) | IR / Raman | ~1500–1700 | researchgate.net |
| S-S Stretch | Disulfide | Raman | ~500–540 | researchgate.net |
| C-S Stretch | Thioether | Raman | ~630–720 | polito.it |
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and crystal packing of this compound in the solid state. primescholars.com Although detailed structural data for the bisamide itself is limited in publicly accessible literature, analysis of closely related compounds like L-cystine dihydrochloride (B599025) and L-cystine dihydrobromide provides significant insight. primescholars.comscielo.br
These related compounds crystallize in well-defined systems, with studies on L-cystine dihydrochloride indicating a monoclinic system with the C2 space group. primescholars.com The crystal structure is stabilized by extensive hydrogen-bonding networks involving the amide or carboxyl groups and the chloride or bromide ions. A key conformational feature revealed by XRD is the geometry of the disulfide bridge. In related compounds, the C–S–S–C dihedral angle is typically near ±90°, corresponding to a low-energy gauche conformation that minimizes steric hindrance.
Table 4: Comparative Crystallographic Data of L-Cystine Analogs
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| L-Cystine Dihydrochloride | Monoclinic | C2 | a=18.58 Å, b=5.25 Å, c=7.23 Å, β=103.7° | primescholars.com |
| L-Cystine Dihydrobromide | Orthorhombic | P2₁2₁2₁ | a=7.42 Å, b=17.69 Å, c=5.35 Å, α=β=γ=90° | scielo.br |
| L-Cystathionine | Tetragonal | P4₁ | a=6.69 Å, c=22.00 Å | nih.gov |
Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique used to study surfaces at the nanoscale. mdpi.com In the context of this compound, AFM is particularly valuable for investigating its role as a crystal growth inhibitor for L-cystine, a process relevant to conditions like cystinuria. nih.gov
In situ AFM allows for the real-time visualization of L-cystine crystal growth in solution. researchgate.net Researchers can observe the formation of growth hillocks on crystal faces and measure the velocity of advancing steps. nih.govacs.org When an inhibitor like an L-cystine diamide (B1670390) is introduced, it can bind to these active growth sites (steps and kinks) on the crystal surface. nih.gov This "imposter" molecule disrupts the regular addition of L-cystine molecules, leading to a dramatic reduction in step velocity and a roughening or "pinning" of the step edges, which can be directly imaged by AFM. researchgate.netnih.gov
Furthermore, a variant known as Chemical Force Microscopy (CFM) can be used to probe specific chemical interactions. nih.gov By functionalizing the AFM tip with specific chemical groups (e.g., –NH₂, –COOH), it is possible to measure the adhesion forces between the tip and different crystal faces, revealing insights into the molecular recognition processes that govern crystal aggregation and surface interactions. nih.gov
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods are employed to complement experimental data, providing deeper insights into the structural properties and behavior of this compound at an atomic level. These approaches can predict molecular geometries, energies of different conformers, and spectroscopic properties. abu.edu.ng
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely applied. abu.edu.ng Methods like B3LYP or ωB97X-D with appropriate basis sets (e.g., aug-cc-pVTZ) can be used to perform geometry optimizations to find the most stable molecular conformations in the gas phase. beilstein-journals.org These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental XRD data. beilstein-journals.org
To simulate the behavior in solution, implicit solvent models like the Polarizable Continuum Model (PCM) are often incorporated into the calculations. beilstein-journals.org This allows for a more accurate prediction of conformational preferences in different solvent environments. Furthermore, computational methods can simulate vibrational (IR and Raman) and NMR spectra. researchgate.net Comparing these simulated spectra with experimental results helps to validate the proposed structure and aids in the assignment of complex spectral features. researchgate.net Molecular modeling techniques can also be used to understand how molecules like this compound interact with and bind to the surfaces of growing L-cystine crystals, providing a rationale for their inhibitory effects observed in AFM studies. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Energetics
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and molecular energetics of complex molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles and insights derived from DFT calculations on the parent molecules, L-cystine and L-cysteine, provide a robust framework for understanding its properties. researchgate.netresearchgate.net
DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. For L-cystine, DFT studies have been used to calculate bond lengths, such as the critical S-S bond in the disulfide bridge, which was calculated to be approximately 2.047 Å in the crystal and 2.046 Å in the gas phase. researchgate.net These calculations help in understanding the stability and reactivity of the molecule. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined, providing insights into the molecule's reactivity and potential interaction sites.
Furthermore, DFT is employed to calculate binding energies, which is crucial for understanding intermolecular interactions. mdpi.com For instance, in a study on the interaction of L-cysteine with dopaquinone (B1195961), DFT was used to calculate the binding energies of different intermediates, revealing the most energetically favorable reaction pathways. mdpi.comnih.gov Such calculations for this compound would elucidate the strength and nature of interactions with other molecules or surfaces, which is particularly relevant for its role as a crystal growth inhibitor.
Vibrational spectra, including infrared (IR) and Raman spectra, can be theoretically predicted using DFT and compared with experimental data to confirm structural assignments. researchgate.net For L-cysteine and L-cystine, DFT calculations have successfully reproduced experimental spectra, aiding in the identification of characteristic vibrational modes. researchgate.net This approach would be invaluable for characterizing the vibrational signatures of this compound, including the modes associated with the amide groups and the protonated amines.
Table 1: Representative DFT-Calculated Parameters for L-Cystine This table is illustrative and based on data for the parent compound, L-cystine, to demonstrate the type of information obtainable from DFT calculations.
| Parameter | Calculated Value | Significance |
| S-S Bond Length (crystal) | 2.047 Å researchgate.net | Characterizes the disulfide bridge, a key functional group. |
| S-S Bond Length (gas phase) | 2.046 Å researchgate.net | Provides insight into the intrinsic bond length without crystal packing effects. |
| Binding Energy (example) | Varies based on interacting species mdpi.com | Quantifies the strength of intermolecular interactions. |
| Vibrational Frequencies | Matches experimental IR/Raman spectra researchgate.net | Confirms molecular structure and identifies functional groups. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the dynamic behavior of molecules, including conformational changes and intermolecular interactions. nih.govnih.gov While specific MD studies focusing exclusively on this compound are not widely published, the extensive research on L-cystine and other cysteine derivatives provides a clear indication of the methodology's utility. researchgate.netsemanticscholar.orgnih.gov
MD simulations can model the movement of atoms in a molecule over time, providing a detailed picture of its conformational landscape. nih.gov For a flexible molecule like this compound, MD simulations would be crucial for identifying the most stable conformations in different environments, such as in aqueous solution. These simulations can reveal how the molecule folds and how the dihedral angles of the disulfide bond and the side chains fluctuate, which influences its interaction with other molecules.
A key application of MD simulations in the context of this compound is in understanding its role as a crystal growth inhibitor. MD simulations can model the interaction of the inhibitor with the different crystal faces of L-cystine. nih.gov By simulating the binding process, researchers can identify the specific binding sites and orientations that are most favorable. This information is critical for understanding the mechanism of inhibition, such as how the inhibitor blocks step propagation on the crystal surface. nih.govd-nb.info
Furthermore, MD simulations can be used to calculate the binding free energy between the inhibitor and the crystal surface, providing a quantitative measure of the inhibitor's effectiveness. researchgate.net These calculations can help in the rational design of more potent inhibitors by suggesting chemical modifications that would enhance binding affinity. nih.gov
Table 2: Applications of Molecular Dynamics Simulations in this compound Research This table illustrates the potential applications of MD simulations for this compound based on studies of related molecules.
| Application | Information Gained | Relevance |
| Conformational Analysis | Identification of stable conformers and their populations. | Understanding the molecule's shape and flexibility in solution. |
| Intermolecular Interactions | Characterization of binding modes with crystal surfaces. nih.gov | Elucidating the mechanism of crystal growth inhibition. nih.gov |
| Binding Free Energy Calculation | Quantitative prediction of inhibitor potency. researchgate.net | Guiding the design of improved crystal growth inhibitors. nih.gov |
| Solvation Effects | Understanding the role of water in mediating interactions. | Providing a more realistic model of the biological environment. |
Predictive Modeling of Fragmentation Chemistry
The study of gas-phase fragmentation reactions is essential for the structural elucidation of molecules using mass spectrometry. Predictive modeling of fragmentation chemistry, often guided by high-resolution tandem mass spectrometry (MS/MS) experiments, can provide a detailed understanding of how a molecule like this compound would break apart upon ionization.
One of the primary fragmentation pathways for protonated cystine involves the cleavage of the disulfide bond, leading to the formation of a protonated cysteine molecule and a neutral cysteine radical. mdpi.com A similar cleavage would be expected for this compound, resulting in a protonated cysteine amide and a neutral cysteine amide radical.
Another significant fragmentation pathway involves the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). mdpi.com For this compound, the loss of water from the amide groups and the loss of ammonia from the protonated amines would be anticipated. The presence of the amide groups introduces additional fragmentation possibilities, such as the loss of the entire amide group as a neutral species.
Pseudo MS³ experiments on the fragment ions of protonated cystine have helped to confirm the proposed fragmentation pathways. mdpi.com For example, the fragment ion at m/z 120 from protonated cystine further fragments to ions at m/z 74 and m/z 92. mdpi.com Similar multi-stage fragmentation experiments on this compound would be invaluable for confirming its fragmentation patterns and for developing sensitive and specific analytical methods.
Table 3: Predicted Fragmentation Pathways for Protonated this compound This table is a predictive model based on the known fragmentation of protonated L-cystine.
| Precursor Ion | Predicted Fragment Ion | Neutral Loss | Significance |
| [M+H]⁺ | [C₃H₇N₂OS]⁺ | C₃H₇N₂OS | Cleavage of the disulfide bond. |
| [M+H]⁺ | [M+H-H₂O]⁺ | H₂O | Loss of water from an amide group. |
| [M+H]⁺ | [M+H-NH₃]⁺ | NH₃ | Loss of ammonia from a protonated amine. |
| [M+H]⁺ | [M+H-CONH₂]⁺ | CONH₂ | Loss of an amide group. |
Quantum Mechanical (QM) Studies on Isomerization and Reaction Pathways
Quantum mechanical (QM) studies are fundamental for investigating the details of chemical reactions, including isomerization and the elucidation of reaction pathways. nih.govuit.no By calculating the potential energy surface of a reaction, QM methods can identify transition states and determine activation energies, providing a deep understanding of reaction mechanisms. researchgate.net
For this compound, QM studies would be particularly insightful for understanding its chemical stability and reactivity. For instance, the disulfide bond can undergo reduction to form two cysteine amide molecules. QM calculations could model this reaction pathway, determining the energy barrier for the reduction and providing insights into the reaction kinetics.
Isomerization is another area where QM studies are invaluable. The rotation around the disulfide bond in this compound leads to different rotational isomers (rotamers). QM calculations can determine the relative energies of these rotamers and the energy barriers for interconversion between them. This information is crucial for understanding the conformational dynamics of the molecule.
Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to study enzymatic reactions or interactions with large biological systems. nih.gov In a QM/MM approach, the reactive part of the system (e.g., the disulfide bond of this compound and the active site of an enzyme) is treated with a high level of QM theory, while the rest of the system is treated with a more computationally efficient MM force field. researchgate.net This approach has been successfully used to study the mechanism of cysteine protease inhibitors. nih.gov
A study on the addition of L-cysteine to dopaquinone using DFT demonstrated the power of QM in elucidating complex reaction pathways. mdpi.comnih.gov The study identified an unexpected intermediate and proposed a detailed, multi-step reaction mechanism. mdpi.comnih.gov Similar QM investigations into the reactions of this compound would provide a molecular-level understanding of its chemical behavior.
Table 4: Potential Applications of QM Studies for this compound
| Application | Method | Insights Gained |
| Reaction Mechanisms | QM, QM/MM | Detailed understanding of reaction pathways, transition states, and activation energies for reactions like reduction of the disulfide bond. researchgate.netnih.gov |
| Isomerization | QM | Relative energies of different rotamers and barriers for their interconversion. |
| Reactivity | DFT | Prediction of reactive sites through analysis of electronic properties like HOMO-LUMO gap and electrostatic potential. |
| Spectroscopy | TD-DFT | Prediction of electronic absorption spectra to aid in experimental characterization. |
Computational Approaches for Crystal Growth Modeling and Inhibition
Computational modeling has become an indispensable tool for understanding and predicting crystal growth and the mechanisms of its inhibition. diva-portal.org In the context of this compound, which is investigated for its potential to inhibit the crystallization of L-cystine in conditions like cystinuria, computational approaches are particularly relevant. nih.govnih.gov
One of the primary computational methods used is molecular modeling, which can predict the morphology of crystals and the binding of inhibitors to different crystal faces. nih.gov By calculating the binding energies of an inhibitor to various crystal surfaces, researchers can identify the faces where the inhibitor is most likely to adsorb and thus have the greatest impact on crystal growth. nih.govsci-hub.se For L-cystine diamides, it has been shown that they can have higher binding energies to the fast-growing faces of L-cystine crystals than L-cystine itself, which is consistent with their inhibitory effect. nih.gov
Molecular dynamics simulations are also employed to model the dynamic process of an inhibitor binding to a crystal surface in a solvated environment. nih.gov These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds, that stabilize the inhibitor-crystal complex. nih.gov For L-cystine diamides, these simulations have highlighted the importance of hydrogen bonding between the inhibitor and the crystal surface. nih.gov
The Cabrera-Vermilyea step pinning mechanism is a key concept in crystal growth inhibition that can be investigated computationally. nih.govd-nb.info This mechanism proposes that adsorbed inhibitor molecules act as obstacles, pinning the advancement of growth steps on the crystal surface. d-nb.info Computational models can simulate this process and help to explain the observed reduction in crystal growth rates.
Furthermore, structure-activity relationship (SAR) studies, often guided by computational modeling, are crucial for the design of more effective inhibitors. d-nb.infonih.gov By systematically modifying the chemical structure of the inhibitor and calculating its binding affinity, researchers can identify the key structural features required for potent inhibition. nih.gov
Table 5: Computational Methods in Crystal Growth Inhibition Research of L-Cystine Diamides
| Computational Method | Application | Key Findings for L-Cystine Diamides |
| Molecular Modeling | Prediction of crystal morphology and inhibitor binding sites. nih.gov | Diamides bind strongly to the fast-growing faces of L-cystine crystals. nih.gov |
| Molecular Dynamics | Simulation of inhibitor binding and interaction dynamics. nih.gov | Hydrogen bonds are crucial for stabilizing the inhibitor-crystal complex. nih.gov |
| Binding Energy Calculations | Quantitative assessment of inhibitor potency. nih.gov | Effective diamides have higher binding energies than L-cystine. nih.gov |
| Structure-Activity Relationship (SAR) | Rational design of improved inhibitors. d-nb.infonih.gov | Identification of key structural features for optimal inhibitory activity. nih.gov |
Q & A
Q. What are the key physicochemical properties of L-Cystine Bisamide DiHCl that researchers must consider during experimental design?
- Methodological Answer : this compound (CAS 22671-21-2) has a molecular formula of C₆H₁₄N₄O₂S₂·2HCl and a molecular weight of 311.25 g/mol . Key properties include:
- Solubility : Assess solubility in aqueous buffers (e.g., phosphate-buffered saline) and organic solvents (e.g., DMSO) to determine optimal dissolution protocols.
- Stability : Monitor disulfide bond integrity under varying pH (e.g., redox-sensitive environments) and temperature conditions. Stability studies should include HPLC or mass spectrometry to detect degradation products .
- Purity : Use NMR or elemental analysis to verify ≥98% purity, as impurities may interfere with biological assays .
Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : Synthesis often involves stereoselective Ugi reactions or disulfide bond formation between cysteine derivatives. Critical factors include:
- Oxidative Coupling : Use controlled oxidation (e.g., H₂O₂ or air) of L-cysteine amide precursors to ensure correct disulfide geometry. Monitor reaction progress via TLC or FTIR .
- Chiral Purity : Employ chiral HPLC to confirm retention of (2R,2'R) configuration during synthesis. Reaction temperature and solvent polarity (e.g., aqueous vs. methanol) can impact stereochemical outcomes .
Q. What considerations are essential when incorporating this compound into cell culture studies?
- Methodological Answer :
- Redox Balance : Replace L-cysteine HCl with this compound in media to mitigate cytotoxicity. Validate effects via glutathione (GSH/GSSG) ratio assays .
- Dosage Optimization : Conduct dose-response experiments (e.g., 0.01–0.1 mM) to avoid oxidative stress. Include controls with N-acetylcysteine to assess redox buffering capacity .
Advanced Research Questions
Q. How can researchers optimize analytical techniques to resolve discrepancies in reported stability data for this compound?
- Methodological Answer :
- Multi-Method Validation : Combine X-ray crystallography (for solid-state structure) and circular dichroism (solution-phase conformation) to identify environment-dependent degradation pathways .
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) while tracking degradation kinetics via LC-MS. Use Arrhenius modeling to predict shelf-life .
Q. What strategies are effective for resolving contradictions in biological activity data across studies using this compound?
- Methodological Answer :
- Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines, focusing on variables like cell type (e.g., primary vs. immortalized lines) and assay endpoints (e.g., apoptosis vs. proliferation) .
- Hypothesis-Driven Replication : Design experiments to isolate confounding factors (e.g., serum-free vs. serum-containing media) and validate findings using orthogonal assays (e.g., flow cytometry and Western blotting) .
Q. How does the substitution of L-Cysteine HCl with this compound in redox studies affect experimental outcomes, and what controls are critical?
- Methodological Answer :
- Redox Buffering Controls : Include thioredoxin reductase inhibitors (e.g., auranofin) to differentiate compound-specific effects from endogenous redox systems .
- Real-Time Monitoring : Use redox-sensitive fluorescent probes (e.g., roGFP) in live-cell imaging to quantify dynamic changes in cellular redox states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
